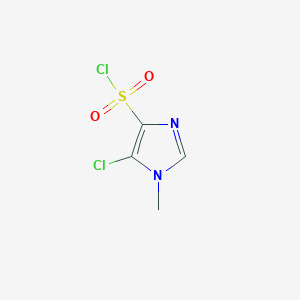
5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is an organic compound with the molecular formula C4H4Cl2N2O2S and a molecular weight of 215.06 g/mol . It is a white crystalline solid that is soluble in organic solvents . This compound is commonly used as a chemical reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-imidazole-2-thiourea with thionyl chloride, followed by chlorination . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted imidazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often target specific molecular sites, allowing for the selective modification of molecules. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Lacks the chlorine substituent at the 5-position.
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride: Has an ethyl group instead of a methyl group at the 1-position.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-1-methylimidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLYSQAVQWLET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588201 |
Source


|
| Record name | 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137048-96-5 |
Source


|
| Record name | 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)










![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)

